molecular formula C11H12N4S B14487843 N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine CAS No. 64460-66-8

N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine

Katalognummer: B14487843
CAS-Nummer: 64460-66-8
Molekulargewicht: 232.31 g/mol
InChI-Schlüssel: JABZEQQWYOXZSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzyl group, a methylsulfanyl group, and an amine group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine typically involves the reaction of benzylamine with 3-(methylsulfanyl)-1,2,4-triazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-3-nitroaniline: Known for its nonlinear optical properties.

    N-Benzyl-3-(methylsulfanyl)aniline: Shares a similar structure but differs in the position of the methylsulfanyl group.

    N-Benzyl-3-borono-4-methylbenzenesulfonamide: Used in medicinal chemistry for its unique properties.

Uniqueness

N-Benzyl-3-(methylsulfanyl)-1,2,4-triazin-5-amine is unique due to its specific combination of functional groups and the triazine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

64460-66-8

Molekularformel

C11H12N4S

Molekulargewicht

232.31 g/mol

IUPAC-Name

N-benzyl-3-methylsulfanyl-1,2,4-triazin-5-amine

InChI

InChI=1S/C11H12N4S/c1-16-11-14-10(8-13-15-11)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,14,15)

InChI-Schlüssel

JABZEQQWYOXZSA-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=CN=N1)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.